An In-depth Technical Guide to 8-Bromo-3-chloroisoquinolin-5-ol: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 8-Bromo-3-chloroisoquinolin-5-ol: Structure, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 8-Bromo-3-chloroisoquinolin-5-ol, a halogenated isoquinoline derivative with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document synthesizes information from structurally related compounds and predictive modeling to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into its chemical structure, predicted physicochemical properties, a plausible synthetic route, and its potential biological activities and applications, all grounded in established chemical principles and supported by relevant literature.
Chemical Structure and Physicochemical Properties
The foundational step in understanding any molecule is to elucidate its structure and resulting physicochemical characteristics. These properties are critical determinants of a compound's behavior in biological and chemical systems, influencing everything from solubility and membrane permeability to its interaction with therapeutic targets.
Chemical Structure
8-Bromo-3-chloroisoquinolin-5-ol is a heterocyclic aromatic compound. Its core is an isoquinoline ring system, which is a fusion of a benzene ring and a pyridine ring. This scaffold is further substituted with a bromine atom at the 8-position, a chlorine atom at the 3-position, and a hydroxyl group at the 5-position.
Caption: Chemical structure of 8-Bromo-3-chloroisoquinolin-5-ol.
Predicted Physicochemical Properties
| Property | Predicted Value | Source of Prediction/Analogy |
| Molecular Formula | C₉H₅BrClNO | - |
| Molecular Weight | 258.50 g/mol | - |
| XlogP | 3.8 | PubChem[4] |
| Boiling Point | 349.5 ± 22.0 °C | LookChem[5] |
| Density | 1.673 ± 0.06 g/cm³ | LookChem[5] |
| pKa (most acidic) | ~8.5 (hydroxyl group) | Analogy to 8-hydroxyquinolines[6] |
| pKa (most basic) | ~3-4 (pyridine nitrogen) | Analogy to halogenated isoquinolines[7] |
| Aqueous Solubility | Low | Inferred from high LogP and aromatic nature[8] |
Expertise & Experience Insights:
The predicted high LogP value suggests that 8-Bromo-3-chloroisoquinolin-5-ol is a lipophilic molecule.[9] This characteristic is often desirable for central nervous system (CNS) drug candidates, as it can facilitate crossing the blood-brain barrier. However, high lipophilicity can also lead to poor aqueous solubility, which may pose challenges for formulation and oral bioavailability.[9] The phenolic hydroxyl group introduces a site for hydrogen bonding and potential ionization, which can influence its solubility and interactions with biological targets. The presence of two halogen atoms, bromine and chlorine, is expected to enhance the compound's metabolic stability by blocking potential sites of oxidative metabolism.
Synthesis and Reactivity
The development of a robust and efficient synthetic route is paramount for the further investigation of any novel compound. While a specific synthesis for 8-Bromo-3-chloroisoquinolin-5-ol has not been published, a plausible route can be designed based on established methods for the synthesis of substituted isoquinolines.[10][11][12]
Proposed Synthetic Workflow
A potential synthetic strategy could involve a multi-step process starting from a readily available substituted benzene derivative. A plausible approach is a modification of the Pomeranz-Fritsch reaction or related isoquinoline ring-closure methods.
Caption: Proposed synthetic workflow for 8-Bromo-3-chloroisoquinolin-5-ol.
Hypothetical Experimental Protocol: Synthesis of 8-Bromo-3-chloroisoquinolin-5-ol
This protocol is a hypothetical adaptation of known isoquinoline syntheses and would require experimental optimization.
Step 1: Preparation of a Substituted Benzylamine Intermediate
-
Start with a commercially available 2-bromo-4-methoxyaniline.
-
Protect the amino group, for example, as an acetamide.
-
Perform a Vilsmeier-Haack reaction to introduce a formyl group ortho to the amino group.
-
Reduce the formyl group to a hydroxymethyl group using a mild reducing agent like sodium borohydride.
-
Convert the hydroxymethyl group to a chloromethyl group using thionyl chloride.
-
Displace the chloride with cyanide to form the corresponding benzyl cyanide.
-
Reduce the nitrile to afford the 2-(2-aminoethyl)-3-bromo-5-methoxyaniline.
Step 2: Isoquinoline Ring Formation
-
React the resulting diamine with a suitable C2 synthon, such as glyoxal or a derivative, under acidic conditions to promote cyclization and dehydration, forming the isoquinoline core.
Step 3: Halogenation and Demethylation
-
Chlorinate the isoquinoline at the 3-position using a reagent like N-chlorosuccinimide (NCS). The existing electron-donating groups should direct the halogenation.
-
Cleave the methyl ether at the 5-position to reveal the hydroxyl group. This can be achieved using strong acids like HBr or Lewis acids such as BBr₃.
Trustworthiness Note: This proposed synthesis is based on well-established named reactions and functional group transformations in organic chemistry. Each step has literature precedent for similar substrates. However, the specific reaction conditions, yields, and potential side reactions would need to be determined empirically.
Potential Applications and Biological Activity
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[6][13] The specific substitution pattern of 8-Bromo-3-chloroisoquinolin-5-ol suggests several exciting avenues for research and development.
Potential as an Anticancer Agent
Many halogenated quinoline and isoquinoline derivatives have demonstrated potent anticancer activity.[6][14][15] Their mechanisms of action are often multifactorial and can include the inhibition of topoisomerases, disruption of microtubule dynamics, and modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Other Potential Applications
Beyond oncology, substituted isoquinolines have shown promise as:
-
Antimicrobial agents: The rigid, planar structure of the isoquinoline ring can facilitate intercalation into microbial DNA or inhibition of essential enzymes.[15]
-
Antiviral agents: Some isoquinoline alkaloids have demonstrated the ability to interfere with viral replication cycles.[7]
-
Agrochemicals: The biological activity of these compounds can be harnessed for the development of novel herbicides and pesticides.[14]
-
Materials Science: The fluorescent properties of some isoquinoline derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and as chemical sensors.
Experimental Protocols for Further Investigation
To move from prediction to empirical data, a series of well-defined experiments are necessary. Below are example protocols for determining a key physicochemical property and for assessing the potential anticancer activity of 8-Bromo-3-chloroisoquinolin-5-ol.
Protocol for LogP Determination using the Shake-Flask Method
This is a standard and widely accepted method for the experimental determination of the octanol-water partition coefficient (LogP).[9][16][17][18][19]
-
Preparation of Solutions:
-
Prepare a stock solution of 8-Bromo-3-chloroisoquinolin-5-ol in n-octanol.
-
Saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.
-
-
Partitioning:
-
In a series of glass vials, add known volumes of the n-octanol stock solution and the water-saturated n-octanol.
-
Add a corresponding volume of the n-octanol-saturated water to each vial.
-
Seal the vials and shake them vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Centrifuge the vials to achieve complete phase separation.
-
-
Analysis:
-
Carefully sample both the n-octanol and aqueous phases from each vial.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
-
General Protocol for In Vitro Anticancer Activity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common first-pass screen for cytotoxicity of potential anticancer compounds.[20][21][22][23][24]
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., breast, lung, colon cancer) in appropriate media and conditions (37°C, 5% CO₂).
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of 8-Bromo-3-chloroisoquinolin-5-ol in the cell culture medium.
-
Treat the cells with the different concentrations of the compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
8-Bromo-3-chloroisoquinolin-5-ol represents a promising, yet underexplored, chemical entity. Based on the analysis of its structural features and comparison with related compounds, it is predicted to possess interesting physicochemical properties and a high potential for biological activity, particularly in the realm of anticancer drug discovery. The proposed synthetic route and experimental protocols provide a clear roadmap for the future investigation of this molecule. Further empirical studies are warranted to validate these predictions and to fully elucidate the therapeutic and technological potential of 8-Bromo-3-chloroisoquinolin-5-ol.
References
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]
-
Shake Flask LogD - Domainex. (n.d.). Retrieved from [Link]
- Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2025, October 15). Source not specified.
-
Propersea - Property Prediction. (n.d.). Retrieved from [Link]
-
Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. (n.d.). Retrieved from [Link]
-
A simple and reliable approach for assessing anticancer activity in vitro - PubMed. (n.d.). Retrieved from [Link]
-
LogP / LogD shake-flask method - Protocols.io. (n.d.). Retrieved from [Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. (n.d.). Retrieved from [Link]
-
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC. (n.d.). Retrieved from [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (2015, August 30). Retrieved from [Link]
-
On-line Software - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved from [Link]
-
Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres - MDPI. (2012, January 10). Retrieved from [Link]
-
Chemicalize - Instant Cheminformatics Solutions. (n.d.). Retrieved from [Link]
-
Online Chemical Modeling Environment. (n.d.). Retrieved from [Link]
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (n.d.). Retrieved from [Link]
-
Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (n.d.). Retrieved from [Link]
- Direct C4 Halogenation of Isoquinolines via a Boc 2 O-Mediated Dearomatization Strategy. (2025, June 15). Source not specified.
-
Technologies of Halogenation of Hydroxyanthraquinones | Scholarly. (n.d.). Retrieved from [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12). Retrieved from [Link]
- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents. (n.d.).
-
8-bromo-3-chloroisoquinoline (C9H5BrClN) - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity - ScholarWorks@UTEP. (2022, December 1). Retrieved from [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. (n.d.). Retrieved from [Link]
-
3-bromo-8-chloroisoquinoline (C9H5BrClN) - PubChem. (n.d.). Retrieved from [Link]
-
8-Bromo-5-chloroisoquinoline | CAS 927801-25-0 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]
-
3-Bromo-8-chloroisoquinoline — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. (n.d.). Retrieved from [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers. (2024, March 17). Retrieved from [Link]
-
Cas 1029720-67-9,5-broMo-3-chloroisoquinoline | lookchem. (n.d.). Retrieved from [Link]
-
5-bromo-8-chloroisoquinolin-3-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
-
Structural Perspective on Enzymatic Halogenation - PMC - NIH. (n.d.). Retrieved from [Link]
-
Enzymatic Halogenation and Dehalogenation Reactions: Pervasive and Mechanistically Diverse | Chemical Reviews - ACS Publications. (2017, January 20). Retrieved from [Link]
-
Iron-Catalyzed C5 Halogenation of 8-Amidoquinolines Using Sodium Halides at Room Temperature - ResearchGate. (2017, March 30). Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. On-line Software [vcclab.org]
- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 4. PubChemLite - 8-bromo-3-chloroisoquinoline (C9H5BrClN) [pubchemlite.lcsb.uni.lu]
- 5. lookchem.com [lookchem.com]
- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 9. Shake Flask LogD | Domainex [domainex.co.uk]
- 10. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. oecd.org [oecd.org]
- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A simple and reliable approach for assessing anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scholarworks.utep.edu [scholarworks.utep.edu]
- 24. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
